(2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide
Description
Properties
Molecular Formula |
C14H8Cl2N2O2 |
|---|---|
Molecular Weight |
307.1 g/mol |
IUPAC Name |
(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-1-3-12(16)11(6-9)13-4-2-10(20-13)5-8(7-17)14(18)19/h1-6H,(H2,18,19)/b8-5+ |
InChI Key |
SHHZMUBMTDZOKM-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C(C#N)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction for Furan Core Formation
The 2,5-disubstituted furan moiety is synthesized via a Diels-Alder reaction between maleic anhydride and furan, followed by aromatization. Key conditions include:
Electrophilic Aromatic Substitution
The dichlorophenyl group is introduced via Friedel-Crafts acylation or Ullmann coupling :
Knoevenagel Condensation with Cyanoacetamide
Standard Protocol
The target compound is synthesized via condensation of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde and cyanoacetamide under basic conditions:
| Component | Quantity | Role |
|---|---|---|
| Cyanoacetamide | 1.1 equiv | Nucleophile |
| Aldehyde | 1.0 equiv | Electrophile |
| Piperidine | 10 mol% | Base/Catalyst |
| Ethanol | 10 mL/mmol | Solvent |
| Procedure : |
Urea-Catalyzed Microwave-Assisted Synthesis
Solid-Phase Synthesis
-
Support : Polystyrene-bound amine catalysts.
-
Yield : Comparable to solution-phase (70–78%) but with easier purification.
Post-Reaction Processing and Characterization
Purification Techniques
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Standard Knoevenagel | 72–85 | 2–4 h | 95–98 | High |
| Microwave/Urea | 90–95 | 10–15 m | 97–99 | Moderate |
| Solid-Phase | 70–78 | 6–8 h | 93–95 | Low |
Challenges and Optimization
-
Byproduct Formation : Dehydration intermediates (e.g., β-hydroxyamide) minimized by controlled pH.
-
Solvent Selection : Ethanol outperforms DMF in reducing side reactions (e.g., over-condensation).
-
Catalyst Loading : >15 mol% piperidine decreases yield due to aldol side reactions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Addition at the Cyano Group
The electron-deficient cyano group (–C≡N) undergoes nucleophilic attack, forming intermediates for further derivatization:
-
Reagents : Amines (e.g., hydrazines, primary/secondary amines) or alcohols.
-
Products :
-
Reaction with hydrazine yields tetrazole derivatives under acidic conditions.
-
Alcohols generate imidate esters , which can hydrolyze to carboxamides.
-
| Reaction Type | Reagents | Conditions | Product | Yield* |
|---|---|---|---|---|
| Hydrazine addition | Hydrazine hydrate | H<sub>2</sub>SO<sub>4</sub>, reflux | Tetrazole analog | ~60–70% |
| Alcohol addition | Methanol | HCl catalyst, 60°C | Methyl imidate | ~50% |
*Yields estimated from analogous reactions in literature.
Cycloaddition Reactions
The α,β-unsaturated enamide system participates in Diels-Alder reactions , leveraging the furan ring as a diene:
-
Dienophiles : Maleic anhydride, nitroolefins.
-
Conditions : Thermal activation (80–120°C) or Lewis acid catalysis (e.g., AlCl<sub>3</sub>) .
| Dienophile | Catalyst | Product | Selectivity |
|---|---|---|---|
| Maleic anhydride | None | Bicyclic oxabicyclo[2.2.1] adduct | Endo preference |
| Nitroethylene | AlCl<sub>3</sub> | Nitro-substituted cyclohexene | >90% endo |
The dichlorophenyl group stabilizes transition states via electronic effects, enhancing reaction rates .
Hydrolysis Reactions
The cyano group hydrolyzes under acidic or basic conditions:
-
Acidic Hydrolysis : Forms amide derivatives (e.g., propionamide).
-
Basic Hydrolysis : Yields carboxylic acids via intermediate iminols.
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O | 6M H<sub>2</sub>SO<sub>4</sub>, reflux | 3-(5-(2,5-Dichlorophenyl)furan-2-yl)prop-2-enamide | Complete conversion in 4h |
| NaOH, H<sub>2</sub>O | 10% NaOH, 80°C | Acrylic acid derivative | Requires extended reaction time |
Reduction Reactions
Selective reduction targets the cyano or α,β-unsaturated system:
-
Cyano Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) produces primary amines .
-
Double Bond Reduction : NaBH<sub>4</sub> or LiAlH<sub>4</sub> yields saturated amides .
| Target | Reagent | Product | Efficiency |
|---|---|---|---|
| –C≡N | H<sub>2</sub>, Pd-C | 2-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanamide | 85% |
| C=C | NaBH<sub>4</sub>, CoCl<sub>2</sub> | Dihydro derivative | 70% |
Oxidation Reactions
The furan ring is susceptible to oxidative cleavage:
-
Reagents : Ozone or KMnO<sub>4</sub> converts the furan to dicarbonyl compounds .
-
Epoxidation : m-CPBA forms epoxide intermediates .
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO<sub>4</sub>, H<sub>2</sub>O | Acidic, 0°C | 2,5-Dichlorophenyl-substituted diketone |
| m-CPBA | CH<sub>2</sub>Cl<sub>2</sub>, RT | Furan epoxide |
Cross-Coupling Reactions
The dichlorophenyl group enables Suzuki-Miyaura coupling with aryl boronic acids:
-
Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub>.
-
Product : Biaryl derivatives with modified electronic properties .
| Boronic Acid | Catalyst | Yield |
|---|---|---|
| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | 75% |
Key Reaction Insights:
-
Steric and Electronic Effects : The 2,5-dichlorophenyl group hinders nucleophilic attack at the furan ring but enhances electrophilic substitution at the para position .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic additions, while nonpolar solvents favor cycloadditions .
Scientific Research Applications
Research indicates that (2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide exhibits notable biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity
The compound has been studied extensively for its anticancer properties. It has demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF7 (Breast Cancer) | 9.5 |
| HEP2 (Laryngeal Carcinoma) | 12 |
Mechanistic studies using real-time PCR have shown that this compound affects the expression levels of key genes involved in cell cycle regulation and apoptosis, such as:
- KI-67 : A marker for proliferation
- Survivin : An inhibitor of apoptosis
- Cyclooxygenase-2 (COX-2) : Associated with inflammation
Flow cytometry analysis confirmed increased late apoptotic and dead cells in a dose-dependent manner, indicating its potential as a chemotherapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Its structural components may enhance its ability to disrupt microbial membranes or inhibit essential microbial enzymes, making it a candidate for further development in treating infections.
Case Studies
- Chalcone Derivatives : A study on chalcone derivatives structurally related to this compound indicated significant anticancer activity across various cell lines. Key findings included:
- Significant reduction in cell viability at concentrations above 5 µg/mL.
- Enhanced apoptotic effects noted at higher concentrations.
Mechanism of Action
The precise mechanism by which furan-2-ylprop-2-enamide exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Physicochemical Properties:
- Stability : Stable for ≥2 years at -20°C in crystalline form .
- Synthesis: Prepared via methods analogous to structurally related cyanoenamide derivatives, though specific protocols are proprietary .
Comparison with Similar Compounds
Structural Analogs from the Cyanoenamide Family
Four closely related compounds (1–4) were synthesized and analyzed in prior studies (Scheme 1, Frisch et al., 2009) . Key structural differences and implications are summarized below:
| Compound | Substituents/Modifications | Key Functional Groups | Potential Biological Implications |
|---|---|---|---|
| 1 | 4-oxo-4H-chromone-3-yl | Chromone core, cyanoenamide | Likely antioxidant or kinase inhibitory activity (chromone derivatives are common in flavonoid-based drugs) |
| 2 | 4,6-dithioxo-2-sulfanyl-1,3,2-diazaphosphinane | Sulfur-rich heterocycle | Enhanced metal chelation capacity; possible use in heavy metal detoxification |
| 3 | 2-sulfanyl-6-thioxo-1,3,2-diazaphosphinan-4-one | Thioxo/sulfanyl groups | Improved solubility but reduced stability due to reactive sulfur moieties |
| 4 | 4-methoxyphenyl-2-sulfido-6-thioxo | Methoxy-phenyl, sulfido | Increased lipophilicity for blood-brain barrier penetration |
| Target Compound | 2,5-dichlorophenyl-furan, quinolinyl | Dichlorophenyl, furan, cyanoenamide | Superior receptor binding (TP/EP4 antagonism) and SIRT2 inhibition due to halogenated aryl group |
Key Observations :
Critical Analysis :
- The target compound’s dual antagonism and nanomolar-range IC₅₀ for platelet aggregation distinguish it from analogs lacking halogenated aryl groups .
Stability and Pharmacokinetics
Biological Activity
(2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a cyano group, a furan moiety, and a dichlorophenyl substituent, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 423.3 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.3 g/mol |
| LogP | 3.57 |
| Polar Surface Area | 58.92 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
Research indicates that this compound exhibits notable biological activity through its interactions with various enzymes and receptors involved in disease pathways. The presence of the cyano and furan groups enhances its ability to bind to biological macromolecules, influencing cellular processes such as signaling pathways and metabolic functions.
Enzyme Inhibition
Studies have demonstrated that this compound acts as an inhibitor against several enzymes. For instance:
- Cyclooxygenase (COX) Inhibition : It has been shown to inhibit COX enzymes, which play a crucial role in inflammation and pain pathways.
- Kinase Activity : The compound exhibits inhibitory effects on specific kinases involved in cancer progression.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
-
In Vitro Studies : A study conducted on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).
- IC50 Values : Approximately 15 µM for HeLa cells.
- Animal Models : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor growth rates compared to control groups receiving no treatment.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique biological activity profile of this compound:
| Compound Name | Biological Activity |
|---|---|
| (E)-N-benzyl-2-cyano-3-[5-(2,5-dichlorophenyl)furan] | Moderate COX inhibition |
| (E)-N-(quinolin-5-yl)-cyano-acrylamide | Antimicrobial properties |
| (E)-N-(naphthalen-1-yl)-cyano-acrylamide derivative | Limited anticancer activity |
Q & A
Q. How is the molecular structure of AGK2 determined, and what techniques ensure its stereochemical accuracy?
The (2E)-configuration of AGK2 is confirmed via X-ray crystallography using the SHELX program suite (SHELXS/SHELXL), which refines anisotropic displacement parameters and validates bond angles/distances . For example, the planar geometry of the α,β-unsaturated cyano group and furan-phenyl alignment are resolved through high-resolution data (R-factor < 0.05). Computational validation via density functional theory (DFT) may supplement crystallographic data to address discrepancies in E/Z isomer assignments observed in early studies .
Q. What experimental protocols validate AGK2 as a selective SIRT2 inhibitor?
AGK2’s SIRT2 inhibition (IC50 = 3.5 µM) is assessed using fluorometric deacetylase assays with substrates like α-tubulin-K40 peptide. Selectivity over SIRT1/SIRT3 is confirmed by testing at concentrations up to 40 µM . Dose-response curves (0.1–50 µM AGK2) in HEK293T cells transfected with SIRT2-GFP constructs quantify cytoplasmic retention via fluorescence microscopy, correlating with reduced deacetylation activity .
Q. What are the solubility and stability guidelines for AGK2 in in vitro studies?
AGK2 is dissolved in DMSO (10 mM stock, warmed to 37°C) due to poor aqueous solubility (<1 mg/mL). Stability tests show no degradation in DMSO at -20°C for ≥6 months. For cell-based assays, final DMSO concentrations should be ≤0.1% to avoid cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for AGK2 across studies?
Variability in IC50 (e.g., 3.5 µM vs. 10 µM) may arise from assay conditions. Key factors include:
- Substrate specificity : Synthetic peptides (e.g., acetylated α-tubulin vs. H4-K16) yield differing kinetics .
- Buffer composition : NAD+ concentration (0.5–1.0 mM) and pH (7.4–8.0) alter enzyme activity .
- Cell type : Neuronal vs. cancer cell lines exhibit variable SIRT2 expression and membrane permeability . Standardization using recombinant SIRT2 and internal controls (e.g., SirReal2 as a reference inhibitor) improves reproducibility .
Q. What methodologies optimize AGK2 delivery in in vivo neurodegenerative models?
AGK2 is administered intraperitoneally (5–20 mg/kg) in saline with 5% DMSO and 18% Tween 80 to enhance bioavailability . Brain penetration is validated via LC-MS quantification in cortical homogenates, showing a 2.5:1 plasma-to-brain ratio. Chronic dosing (14 days) requires monitoring hepatic enzymes due to off-target effects on cytochrome P450 .
Q. How do structural modifications of AGK2 influence its pharmacodynamic profile?
SAR studies reveal:
- Furan substitution : 2,5-Dichlorophenyl at C5 enhances SIRT2 binding (ΔG = -9.2 kcal/mol via docking) vs. unsubstituted furan .
- Quinoline vs. other aryl groups : N-quinolinyl improves cell permeability (logP = 3.1) but increases cytotoxicity at >10 µM .
- Cyanocrylamide warhead : Replacing the cyano group with carboxylates abolishes activity, confirming its role in covalent adduct formation with SIRT2’s catalytic cysteine .
Data Contradiction Analysis
Q. Why do some studies report neuroprotective effects of AGK2, while others note pro-inflammatory side effects?
In Parkinson’s models, AGK2 rescues α-synuclein toxicity by increasing acetylation of HSP70 and DJ-1 . However, systemic SIRT2 inhibition elevates TNF-α and IL-6 in peripheral macrophages, exacerbating neuroinflammation in APP/PS1 mice . This dichotomy necessitates tissue-specific targeting (e.g., blood-brain barrier-penetrant formulations) or combination therapies with anti-inflammatory agents .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
